molecular formula C21H21N3O4 B116271 アンジオテンシンI変換酵素(ACE)阻害剤 CAS No. 144085-32-5

アンジオテンシンI変換酵素(ACE)阻害剤

カタログ番号: B116271
CAS番号: 144085-32-5
分子量: 379.4 g/mol
InChIキー: FPAPTZAOPMWDRV-ROUUACIJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angiotensin I-Converting Enzyme (ACE) Inactivator is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Angiotensin I-Converting Enzyme (ACE) Inactivator suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Angiotensin I-Converting Enzyme (ACE) Inactivator including the price, delivery time, and more detailed information at info@benchchem.com.

生化学分析

Biochemical Properties

The Angiotensin I-Converting Enzyme Inactivator interacts with the ACE, preventing it from converting angiotensin I into angiotensin II . This interaction is crucial as angiotensin II is a potent vasoconstrictor that can increase blood pressure . The inactivation of ACE leads to the relaxation of veins and arteries, thereby lowering blood pressure .

Cellular Effects

The Angiotensin I-Converting Enzyme Inactivator has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . For instance, it can affect myeloid cell populations’ proliferation, differentiation, and maturation . Furthermore, it can deplete both circulating and tumor-infiltrating myeloid cells, mainly targeting the monocytic-MDSCs .

Molecular Mechanism

The Angiotensin I-Converting Enzyme Inactivator exerts its effects at the molecular level through several mechanisms. It binds to the ACE, inhibiting its activity . This binding interaction involves the formation of hydrogen bonds and interactions with a zinc ion, which is a crucial cofactor in the catalytic mechanism of ACE .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Angiotensin I-Converting Enzyme Inactivator can change over time. It has been observed that the ACE inhibitory activity of certain peptides can remain stable under different pH and temperature conditions .

Dosage Effects in Animal Models

In animal models, the effects of the Angiotensin I-Converting Enzyme Inactivator can vary with different dosages . For instance, ACE inhibitors have been observed to reduce vascular resistance and cardiac filling pressures, as well as increase cardiac output and exercise tolerance .

Metabolic Pathways

The Angiotensin I-Converting Enzyme Inactivator is involved in the renin-angiotensin system, a crucial metabolic pathway for blood pressure regulation . It interacts with the ACE, preventing the conversion of angiotensin I to angiotensin II .

Transport and Distribution

The Angiotensin I-Converting Enzyme Inactivator can be transported by peptide transporter PepT1 and passive-mediated mode . This allows it to be distributed within cells and tissues, where it can exert its effects.

Subcellular Localization

The Angiotensin I-Converting Enzyme Inactivator is localized in various subcellular compartments. For instance, ACE, the target of the inactivator, has been found in blood vessels and in extravascular locations in the absorptive epithelial cells of intestinal mucosa and renal proximal tubules . The ACE is prominent in microvilli and brush borders, and also present on the basolateral part of the plasmalemmal membrane .

生物活性

Angiotensin I-Converting Enzyme (ACE) inhibitors are a class of medications widely utilized for the management of hypertension and heart failure. They function primarily by inhibiting the activity of ACE, an enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. This article delves into the biological activity of ACE inactivators, highlighting their mechanisms, efficacy, and implications in clinical settings.

ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting ACE, these compounds reduce the production of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, ACE inhibitors prevent the breakdown of bradykinin, a peptide that promotes vasodilation, further enhancing their antihypertensive effects.

Efficacy and IC50 Values

The efficacy of various ACE inhibitors can be quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit 50% of enzyme activity. Research has demonstrated varying IC50 values for different peptides and compounds:

Compound/PeptideIC50 Value (μM)
LLY (Tripeptide)44.16 ± 2.45
QEPVLGPVR (Nonapeptide)18.72 ± 0.78
GVP-10 (Peptide from mussel)0.007
GVP-70.024
GVP-40.067
GVP-20.162

These values indicate that smaller peptides often exhibit more potent ACE inhibitory activity compared to larger ones .

Case Studies and Research Findings

  • Flavonoids as ACE Inhibitors : A study investigated the ACE inhibitory activity of various flavonoids, revealing that luteolin exhibited the highest activity with an IC50 value significantly lower than other tested compounds . This highlights the potential for natural products in developing new antihypertensive therapies.
  • Peptide Hydrolysates : Research on peptide hydrolysates from marine sources demonstrated that certain peptides possess strong ACE inhibitory properties, with GVP-10 showing an IC50 value as low as 0.007 μM, indicating its potential for therapeutic use .
  • Genetic Factors Influencing Efficacy : A population-based study explored genetic variations affecting response to ACE inhibitors among hypertensive patients. The findings suggest that specific single nucleotide polymorphisms (SNPs) can influence drug efficacy and patient outcomes .

Structural Insights

Molecular docking studies have provided insights into how ACE inhibitors interact with the enzyme at a molecular level. For instance, LLY was shown to form multiple hydrogen bonds with ACE, indicating a non-competitive inhibition mechanism . Understanding these interactions is crucial for designing more effective ACE inhibitors.

特性

IUPAC Name

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPTZAOPMWDRV-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。